
Methanetetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanetetracarboxylic acid is a hypothetical organic compound with the formula H₄C₅O₈ or C(COOH)₄. It is an oxocarbon compound, meaning it consists solely of carbon and oxygen atoms. The compound has four carboxyl groups attached to a central carbon atom, giving it a structure similar to neopentane .
Métodos De Preparación
Methanetetracarboxylic acid itself has not been synthesized due to its instability. its salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, have been prepared. Sodium methanetetracarboxylate can be obtained by oxidizing pentaerythritol with oxygen in a sodium hydroxide solution at pH 10 and about 60°C, in the presence of palladium as a catalyst .
Análisis De Reacciones Químicas
Methanetetracarboxylic acid, being a hypothetical compound, has not been studied extensively for its chemical reactions. its esters and salts can undergo typical carboxylate reactions such as esterification, amidation, and decarboxylation. Common reagents for these reactions include alcohols, amines, and acids. The major products formed from these reactions are esters, amides, and carbon dioxide .
Aplicaciones Científicas De Investigación
The primary use of methanetetracarboxylic acid and its derivatives is in chemical research. Its esters, such as tetraethyl methanetetracarboxylate, are specialty chemicals used in organic synthesis. These compounds are valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mecanismo De Acción
As methanetetracarboxylic acid itself has not been synthesized, its mechanism of action is not well understood. its esters and salts can act as intermediates in various organic reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved would depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Methanetetracarboxylic acid is unique due to its four carboxyl groups attached to a single carbon atom. Similar compounds include other polycarboxylic acids such as citric acid (C₆H₈O₇) and trimesic acid (C₉H₆O₆). These compounds also have multiple carboxyl groups but differ in their carbon backbone structures and the number of carboxyl groups .
Propiedades
Número CAS |
193197-67-0 |
|---|---|
Fórmula molecular |
C5H4O8 |
Peso molecular |
192.08 g/mol |
Nombre IUPAC |
methanetetracarboxylic acid |
InChI |
InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13) |
Clave InChI |
NKVMCSDLYHGDMD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


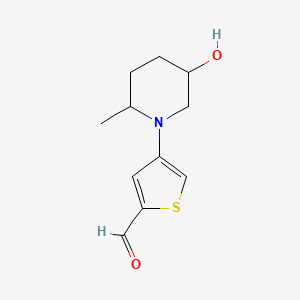

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

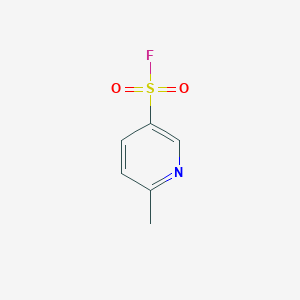
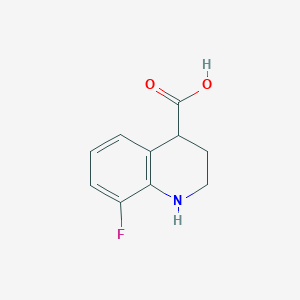
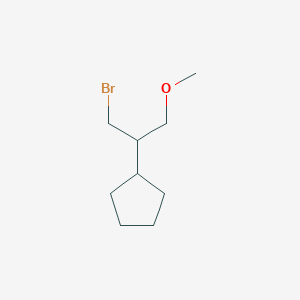
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
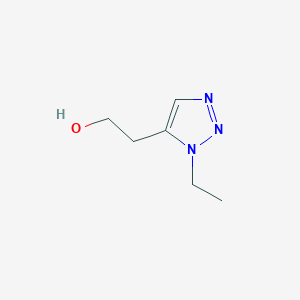
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
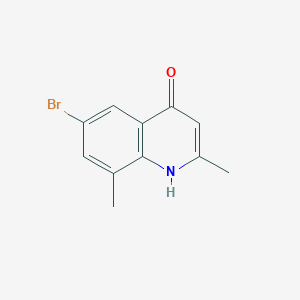
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
